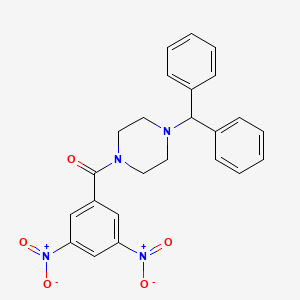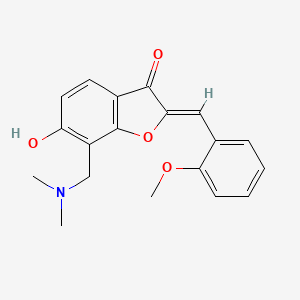
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
A study by Panisheva et al. (2007) demonstrated the synthesis of substituted 3-R-aminomethylenebenzofuranones, utilizing reactions with various amino derivatives, including (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one. These compounds show potential as bases for biologically active substances (Panisheva, Alekseeva, Evstratova, Kiselev, & Granik, 2007).
Applications in Metal-Ligand Complexes
The compound has also been used in the formation of metal-ligand complexes, as shown in a study by Veranitisagul et al. (2011). Here, it was part of the complex formation process involving cerium(III) ions, demonstrating its utility in creating novel ligands for rare earth metal ions (Veranitisagul, Kaewvilai, Sangngern, Wattanathana, Suramitr, Koonsaeng, & Laobuthee, 2011).
Potential in Antimicrobial and Antitumor Activities
In the field of pharmacology, compounds related to this compound have been isolated from marine endophytic fungi, showing moderate antimicrobial and antitumor activities. This was observed in a study by Xia et al. (2011), which isolated similar compounds from the marine endophytic fungus NIGROSPORA sp. (Xia, Li, Li, Shao, Zhang, Zhang, Liu, Lin, Liu, & She, 2011).
Use in Catalysis
Özdemir et al. (2001) explored the use of a related compound, 1,1′,3,3′-Tetrakis(p-dimethylaminobenzyl)-2,2′-biimidazolidinylidene, in catalysis, specifically for intramolecular cyclisation processes. This highlights its potential application in synthetic organic chemistry (Özdemir, Yiǧit, Çetinkaya, Ülkü, Tahir, & Arici, 2001).
Role in Synthesizing Benzodifuranyl Derivatives
Abu-Hashem et al. (2020) utilized similar compounds to synthesize novel benzodifuranyl derivatives, which were tested as cyclooxygenase inhibitors and for their analgesic and anti-inflammatory activities. This indicates its potential role in the development of new therapeutic agents (Abu-Hashem, Al-Hussain, & Zaki, 2020).
Application in Spectroscopy
Forester and Howe (1987) discussed the application of similar compounds in in situ infrared spectroscopy studies, specifically observing the behavior of methanol and dimethyl ether in certain catalytic processes (Forester & Howe, 1987).
Propriétés
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20(2)11-14-15(21)9-8-13-18(22)17(24-19(13)14)10-12-6-4-5-7-16(12)23-3/h4-10,21H,11H2,1-3H3/b17-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLNOABESDDCBO-YVLHZVERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3OC)C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3OC)/C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2386467.png)
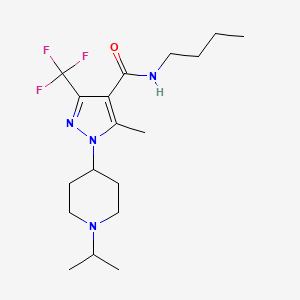
![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2386471.png)
![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid](/img/structure/B2386475.png)
![(Z)-ethyl 1-isobutyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2386476.png)

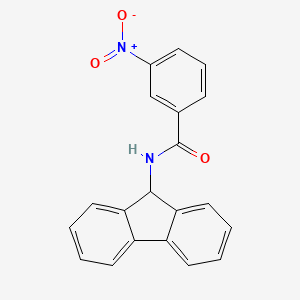
![(3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2386481.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2386482.png)
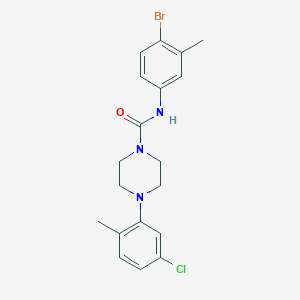
![N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2386487.png)
![N-[1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2386488.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2386489.png)
